1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

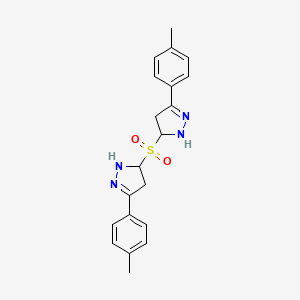

1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- is a chemical compound known for its unique structure and properties This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves several steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl groups, using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and various substituted pyrazoles.

Scientific Research Applications

1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals, dyes, and polymers, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- can be compared with other sulfonyl-substituted pyrazoles and related compounds:

Similar Compounds: Examples include 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-chlorophenyl)- and 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-fluorophenyl)-.

Uniqueness: The presence of the 4-methylphenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, 1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)-] stands out due to its unique structural features, including a sulfonyl group and multiple phenyl substitutions. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)-] is C20H22N4O2S. The compound features a pyrazole core fused with two phenyl groups and a sulfonyl group, enhancing its reactivity and potential biological applications .

Biological Activities

1H-Pyrazole derivatives are known for their wide range of biological activities:

- Anticancer Activity : Studies indicate that compounds containing the 1H-pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential for development into antibacterial agents .

- Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain analogs exhibited IC50 values significantly lower than traditional anti-inflammatory drugs .

- Antiviral Activity : Certain studies have reported antiviral properties against viral infections, highlighting the versatility of pyrazole compounds in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrazole derivatives is closely related to their chemical structure. Modifications in the pyrazole ring or substituents can significantly alter their potency:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone | Sulfophenyl group | High solubility; antibacterial |

| 3-Methyl-1-phenyl-2-pyrazoline-5-one | Methyl on pyrazoline ring | Potent anti-inflammatory |

| 3-Methyl-3-pyrazolin-5-one | Simple structure | Unique reactivity; anticancer potential |

This table illustrates how different structural features correlate with specific biological activities .

Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, it was found that those with specific substitutions on the phenyl rings exhibited enhanced activity against breast cancer cells. For instance, derivatives with electron-withdrawing groups showed improved efficacy in inhibiting tumor growth in vivo .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives compared to traditional NSAIDs. The results indicated that certain compounds not only inhibited COX enzymes effectively but also demonstrated reduced side effects associated with long-term NSAID use .

The mechanisms underlying the biological activities of 1H-Pyrazole derivatives are multifaceted:

- Inhibition of Enzymes : Many pyrazoles act as enzyme inhibitors, particularly targeting COX enzymes involved in inflammation and pain pathways.

- Cell Cycle Arrest : In cancer cells, these compounds can induce cell cycle arrest and apoptosis through modulation of signaling pathways related to cell survival and proliferation.

Properties

CAS No. |

648891-73-0 |

|---|---|

Molecular Formula |

C20H22N4O2S |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-[[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfonyl]-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C20H22N4O2S/c1-13-3-7-15(8-4-13)17-11-19(23-21-17)27(25,26)20-12-18(22-24-20)16-9-5-14(2)6-10-16/h3-10,19-20,23-24H,11-12H2,1-2H3 |

InChI Key |

PXHSKICLESKEMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(C2)S(=O)(=O)C3CC(=NN3)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.